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An In-depth Technical Guide to the Discovery and Development of Cebranopadol

Introduction

Cebranopadol, also known as GRT-6005 and TRN-228, is a novel, first-in-class analgesic
agent currently under late-stage clinical development for the treatment of moderate to severe
acute and chronic pain.[1][2] It represents a significant innovation in pain management through
its unique mechanism of action as a dual agonist of the nociceptin/orphanin FQ (NOP) receptor
and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[3][4][5]
This dual agonism is designed to provide potent analgesia comparable to traditional opioids
while mitigating common and severe side effects such as respiratory depression, physical
dependence, and abuse potential.[2][6][7]

Developed initially by Grunenthal GmbH, Cebranopadol is a spiroindole derivative that
emerged from extensive research into molecules that could co-activate NOP and MOP
receptors.[1][8][9] The rationale is based on preclinical evidence that NOP receptor activation
can produce analgesia while also counteracting the adverse effects associated with MOP
receptor agonism.[2][7] Cebranopadol has undergone extensive evaluation in over 33 clinical
trials with more than 2,300 participants, demonstrating efficacy in various pain conditions and a
favorable safety profile.[1][10] As of 2025, pivotal Phase Il trials for acute pain have been
successfully completed, and a New Drug Application (NDA) submission to the FDA is planned.
[1][11]
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This guide provides a detailed technical overview of the discovery, synthesis, preclinical
pharmacology, and clinical development of Cebranopadol for researchers, scientists, and drug
development professionals.

Discovery and Synthesis

The discovery of Cebranopadol originated from a lead optimization program at Grinenthal
aimed at identifying potent NOP and MOP receptor agonists.[12][13] The initial lead compound,
a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, showed strong efficacy in preclinical
pain models but was hindered by poor pharmacokinetic properties, including very low oral
bioavailability (F = 4%).[12]

Further optimization efforts focused on improving the metabolic stability and oral bioavailability
of the scaffold, leading to the identification of Cebranopadol (trans-6'-fluoro-4',9'-dihydro-N,N-
dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine).[12][13]

The chemical synthesis of the Cebranopadol spiroindole backbone is notably achieved via an
oxa-Pictet—Spengler reaction.[3][14][15] This key step involves the reaction of a 3-
(hydroxyethyl)indole intermediate with a cyclohexanone derivative, efficiently assembling the
characteristic pyrano-indole scaffold.[14] An advantage of this synthetic route is the potential for
late-stage diversification of the tertiary amine, and it preferentially generates the desired trans-
diastereoisomer.[14]

Preclinical Development
Pharmacodynamics: Receptor Binding and Functional
Activity

Cebranopadol is characterized by its high-affinity binding and potent agonism at both NOP
and MOP receptors.[16][17] It also interacts with kappa-opioid (KOP) and delta-opioid (DOP)
receptors, but with lower affinity.[1][18] This profile has been consistently demonstrated in
radioligand binding and functional assays using membranes from cells expressing recombinant
human or rat receptors.[18]

Table 1: Cebranopadol Receptor Binding Affinity (Ki) and Functional Activity (EC50, Intrinsic
Activity)[1][9][19][20]
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. Intrinsic Reference
Receptor Ki (nM) EC50 (nM) L. .
Activity (%) Agonist
Human NOP 0.9 13.0 89 N/OFQ
Human MOP 0.7 1.2 104 DAMGO
67 (Partial
Human KOP 2.6 17.0 ] U-69,593
Agonist)

| Human DOP | 18.0 | 110.0 | 105 | DPDPE |

The dual agonism at NOP and MOP receptors initiates intracellular signaling cascades through

G-protein coupling, which is central to its analgesic effect.
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Cebranopadol's Dual Receptor Signaling Pathway
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Preclinical Pharmacokinetics

Pharmacokinetic studies in animals revealed that Cebranopadol has a long duration of action.
[8][19] Optimization from the initial lead compound significantly improved oral bioavailability.[12]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Cebranopadol

Oral
. . . Referenc
Species Route Dose Tmax (h) t1/2 (h) Bioavaila
bility (F)
Rat v 12 pgl/kg - - - [8]
Rat Oral 55 pg/kg - - 13-23% [8]

| Rabbit | SC | 200 pg/kg | 0.25 | 3.85 | - |[8] |

Efficacy in Preclinical Pain Models

Cebranopadol has demonstrated high potency and efficacy across a broad spectrum of rodent
models, including those for acute nociceptive, inflammatory, cancer, and neuropathic pain.[8][9]
[21] A notable characteristic is its higher potency in models of chronic neuropathic pain
compared to acute nociceptive pain, which distinguishes it from classical opioids.[8][21]

Table 3: Efficacy (ED50) of Cebranopadol in Rat Pain Models[9][19]
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Pain Model Route ED50 (pg/kg) Description
I Measures response
Tail-Flick (Acute
] . v 0.5-5.6 to a thermal
Nociceptive) .
stimulus.
Tail-Flick (Acute Measures response to
) ) Oral 25.1 )
Nociceptive) a thermal stimulus.
Spinal Nerve Ligation Models chronic
. \Y; 0.5-5.6 _ _
(Neuropathic) neuropathic pain.
Rheumatoid Arthritis Models chronic
v 0.5-5.6 , ,
(Inflammatory) inflammatory pain.
Models cancer-related
Bone Cancer v 0.5-5.6

pain.

| Diabetic Neuropathy | IV | 0.5-5.6 | Models chronic neuropathic pain. |

Mechanistic studies confirmed that the analgesic activity involves both NOP and opioid
receptor agonism, as the effects could be partially reversed by selective antagonists for either
receptor system.[9][19]

Preclinical Safety Pharmacology

A key advantage of Cebranopadol observed in preclinical studies is its improved safety profile
compared to traditional MOP agonists like morphine.[2][19]

» Respiratory Depression: Unlike morphine, Cebranopadol did not cause significant
respiratory depression at doses well above the analgesic range.[9][19]

e Motor Coordination: It did not impair motor coordination in rats.[9][19]

» Tolerance: The development of analgesic tolerance was significantly delayed compared to an
equi-analgesic dose of morphine.[9][19]

» Gastrointestinal Effects: Effects on gut motility were observed only at doses higher than
those required for antinociception, suggesting a wider therapeutic window.[12]
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This favorable profile is attributed to the co-activation of NOP receptors, which counteracts
some of the opioid-related side effects.[2]

Clinical Development

Cebranopadol has undergone extensive clinical evaluation for various acute and chronic pain
conditions.[1]

Clinical Pharmacokinetics

In humans, Cebranopadol administered as an immediate-release oral formulation exhibits
pharmacokinetic properties suitable for once-daily dosing in chronic pain management.[16][22]
It is characterized by a relatively late time to maximum plasma concentration and a long half-
life.[16][22]

Table 4: Summary of Clinical Pharmacokinetic Parameters in Humans (Oral IR Formulation)[1]
[16][22][23]

Parameter Value Description

Tmax (Time to Peak Time to reach maximum
. 4-6 hours .

Concentration) plasma concentration.

Elimination half-life after a

Single Dose Half-life (t1/2) ~24 hours ]
single dose.
_ Terminal phase half-life at
Steady State Half-life (t1/2) 62-96 hours
steady state.
) Time to achieve stable plasma
Time to Reach Steady State ~2 weeks )
concentrations.
) Fold-accumulation with once-
Accumulation Factor ~2

daily dosing.

| Peak-Trough Fluctuation | 70-80% | Low fluctuation in plasma levels over a dosing interval. |

Clinical Efficacy and Safety
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Phase Il clinical trials have demonstrated the efficacy and good tolerability of Cebranopadol in
patients with chronic low back pain, painful diabetic peripheral neuropathy, and cancer-related
pain.[2][5][24]

As of early 2025, the Phase Ill program for moderate-to-severe acute pain is complete.[11]

o ALLEVIATE-1 (NCT06545097): This trial successfully evaluated the analgesic efficacy of
Cebranopadol in patients following abdominoplasty surgery, meeting its primary endpoint of
significant pain reduction compared to placebo.[6][10][25]

o ALLEVIATE-2 (NCT06423703): This study in patients undergoing bunionectomy also met its
primary endpoint, demonstrating statistically significant pain reduction versus placebo.[11]
[25]

Human Abuse Potential

Addressing the critical issue of opioid abuse, specific human abuse potential (HAP) studies
have been conducted. These studies showed that Cebranopadol has a significantly lower
"drug liking" score compared to oxycodone and tramadol, both orally and intranasally.[26] This
reduced abuse potential is a cornerstone of its development, attributed to the NOP receptor
activation mitigating the rewarding effects of MOP agonism.[26]

Corporate Development and Current Status

The development rights for Cebranopadol have transitioned through several companies.
Originally discovered and developed by Griinenthal, U.S. and Canadian rights were acquired
by Depomed (now Assertio Therapeutics) in 2015.[1] Subsequently, Park Therapeutics
acquired worldwide rights in 2020, followed by an acquisition by Tris Pharma in 2021.[1]

Tris Pharma is currently advancing the development of Cebranopadol.[1] Following the
successful completion of the Phase Il acute pain program, the company plans to submit an
NDA to the FDA in 2025.[1][11] The FDA has also granted Fast Track Designation to
Cebranopadol for chronic low back pain.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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